Unique Free C-4 Hydroxyl for Single-Point Functionalization vs. Fully Protected Analogs
Methyl 6-deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside contains exactly one free hydroxyl group at the C-4 position, in contrast to per-benzylated analogs like Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside which have zero free hydroxyls, and per-methylated analogs like Methyl 2,3,4-tri-O-methyl-α-D-galactopyranoside which also have zero [1]. This is a structural quantification: the target compound has 1 hydrogen bond donor (HBD), while the comparators have 0 HBDs, as computed by PubChem [2]. This single HBD defines the compound as a ready-to-use glycosyl acceptor without any deprotection step, a clear advantage for procurement in iterative oligosaccharide assembly.
| Evidence Dimension | Number of Free Hydroxyl Groups (Hydrogen Bond Donor Count) |
|---|---|
| Target Compound Data | 1 free hydroxyl (HBD count = 1) |
| Comparator Or Baseline | Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside (0 free hydroxyls, HBD count = 0); Methyl 2,3,4-tri-O-methyl-α-D-galactopyranoside (0 free hydroxyls, HBD count = 0) |
| Quantified Difference | The target compound has exactly 1 more free hydroxyl than the fully protected comparators. |
| Conditions | Structural analysis based on computed molecular properties from PubChem 2.1 (2021.05.07) [2]. |
Why This Matters
A compound with exactly one unmasked nucleophilic site eliminates the need for a pre-activation deprotection step, saving synthetic steps and enabling direct, regioselective coupling in procurement of a glycosyl acceptor.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 46782215, Methyl 6-deoxy-2-O-methyl-3-O-benzyl-alpha-D-galactopyranoside. Accessed 2026-05-07. View Source
- [2] National Center for Biotechnology Information. PubChem Computed Properties for CID 46782215. Accessed 2026-05-07. View Source
